Methyl 4-(3-oxo-3-phenyl-1-propenyl)benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(3-oxo-3-phenyl-1-propenyl)benzoate can be synthesized through a reaction between acetophenone and methyl 4-formylbenzoate . The reaction typically involves the use of a base catalyst, such as sodium hydroxide, under reflux conditions . The reaction proceeds through an aldol condensation mechanism, forming the desired product after purification .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency . The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-oxo-3-phenyl-1-propenyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methyl 4-(3-oxo-3-phenyl-1-propenyl)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-(3-oxo-3-phenyl-1-propenyl)benzoate involves its interaction with specific molecular targets and pathways . The compound’s propenyl ketone group can participate in nucleophilic addition reactions, while the aromatic ring can engage in π-π interactions with biological molecules . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 4-(3-oxo-3-phenyl-1-propenyl)benzoate is unique due to its specific structural features, which include both a benzoate ester and a propenyl ketone group . This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C17H14O3 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
methyl 4-[(E)-3-oxo-3-phenylprop-1-enyl]benzoate |
InChI |
InChI=1S/C17H14O3/c1-20-17(19)15-10-7-13(8-11-15)9-12-16(18)14-5-3-2-4-6-14/h2-12H,1H3/b12-9+ |
InChI Key |
CADDVOXTZYEXKQ-FMIVXFBMSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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